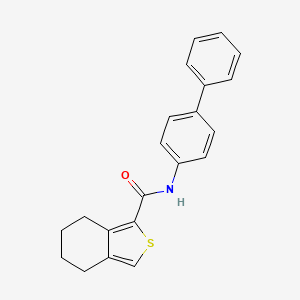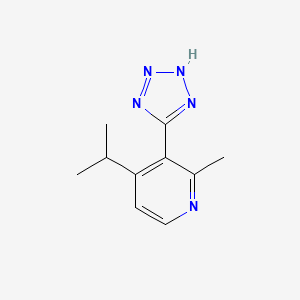
2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole is a compound of interest in coordination chemistry due to its potential for forming complex compounds with various metals. Its structure allows for versatile chemical reactions, contributing to its applicability in different fields, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves rhodium-catalyzed annulation processes, forming complex structures that include pyrido[1,2-a]benzimidazole derivatives in moderate to excellent yields. This method showcases the adaptability of the benzimidazole core to undergo significant transformations (Peng et al., 2015).
Molecular Structure Analysis
Structural analysis of benzimidazole derivatives reveals the significance of substituents on their biological activity. For instance, variations in the pyridyl moiety significantly affect their antibacterial efficacy, indicating the role of molecular structure in determining their chemical properties (Kühler et al., 1998).
Chemical Reactions and Properties
The versatility in the chemistry of benzimidazole derivatives is further illustrated by the acid-catalyzed synthesis of pyrido[1,2-a]benzimidazoles. The importance of an acid additive in their synthesis underlines the complexity and specificity of reactions involving this scaffold (Masters et al., 2011).
Physical Properties Analysis
The synthesis and characterization of benzimidazole derivatives provide insights into their physical properties. For instance, the use of pyrrolidinium acetate as a catalyst in the synthesis of benzimidazoles and benzothiazoles showcases the impact of synthesis conditions on the physical properties of the resulting compounds (Katla & Katla, 2023).
Chemical Properties Analysis
Further, the structural and biological activity analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives highlights their potential as drug candidates, with specific derivatives showing promising antimicrobial activity. This indicates the significant role that the chemical properties of these compounds play in their biological efficacy (Sukiennik et al., 2023).
Applications De Recherche Scientifique
Coordination Chemistry and Properties
The complex chemistry and properties of compounds containing the benzimidazole moiety, such as 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, have been a subject of extensive study. These compounds exhibit a fascinating variability in their chemical behavior and have shown potential in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties. This versatility makes them a focal point for further investigation into unexplored analogues and potential applications in various fields, including materials science and biology (Boča, Jameson, & Linert, 2011).
Synthetic Strategies
The synthesis of 2-arylthio-benzazoles, a category that includes 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, has garnered attention due to their diverse biological and pharmacological properties. The most general and applicable synthetic method involves C–S cross-coupling, highlighting the ease of accessing these compounds and their broad substrate scope. This methodological advantage paves the way for the creation of a variety of 2-arylthio-benzazoles, further expanding their application in medicinal chemistry and drug development (Vessally et al., 2018).
Optoelectronic Materials
Benzimidazole derivatives, including those related to 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, have been explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials that exhibit photo- and electroluminescence. Such materials are crucial for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of these compounds in creating materials for nonlinear optical applications and colorimetric pH sensors further underscores their importance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Applications
The therapeutic potential of benzothiazoles, closely related to benzimidazole compounds, has been extensively reviewed, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of the 2-arylbenzothiazole moiety, in particular, are under investigation for the treatment of cancer, demonstrating the critical role of these compounds in the discovery of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-2-8-16(9-3-1)15-24-20-22-18-11-4-5-12-19(18)23(20)14-17-10-6-7-13-21-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUHKUROHVBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)